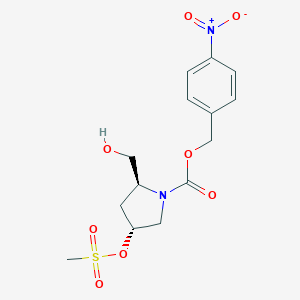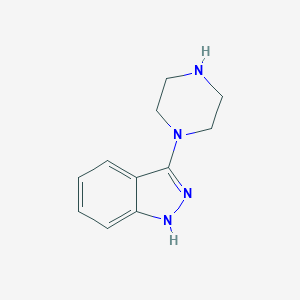
3-(Pipérazin-1-yl)-1H-indazole
Vue d'ensemble
Description
“3-(Piperazin-1-YL)-1H-indazole” is a chemical compound. Its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of “3-(Piperazin-1-YL)-1H-indazole” was analyzed using SCXRD, DFT, and molecular docking .Chemical Reactions Analysis
The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through several chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis
The molecular weight of “3-(Piperazin-1-YL)-1H-indazole” is 144.21 g/mol .Applications De Recherche Scientifique
Activité antibactérienne
Un dérivé structurellement modifié du 3-(pipérazin-1-yl)-1,2-benzothiazole a été synthétisé et évalué pour son activité antibactérienne . Le composé a montré une bonne activité contre Bacillus subtilis et Staphylococcus aureus avec une concentration minimale inhibitrice (CMI) de 500 µg/mL .
Conception de médicaments
Le composé a été évalué pour son aptitude à la conception de médicaments ou sa « médicamentalité » selon la règle des cinq de Lipinski (RO5) . Cette règle est un ensemble de cinq propriétés moléculaires qui sont importantes pour la pharmacocinétique d’un médicament dans le corps humain, notamment l’absorption, la distribution, le métabolisme et l’excrétion.
Substances médicamenteuses antipsychotiques
Les dérivés du 3-(pipérazin-1-yl)-1,2-benzothiazole agissent comme antagonistes de la dopamine et de la sérotonine et sont utilisés comme substances médicamenteuses antipsychotiques .
Agents antifongiques
Une nouvelle série de 6-substitués-4-méthyl-3-(4-arylpipérazin-1-yl)cinnolines a été synthétisée en tant qu’agents antifongiques potentiels .
Synthèse d’autres composés
Catalyseur pour certaines réactions
Le composé est également utilisé comme catalyseur pour certaines réactions.
Ligand en chimie de coordination
En chimie de coordination, le composé est utilisé comme ligand.
Inhibiteur enzymatique
Le composé est également utilisé comme inhibiteur d’enzymes.
Mécanisme D'action
Target of Action
3-(Piperazin-1-YL)-1H-indazole is a hybrid compound consisting of isothiazole and piperazine moieties . It has been found to have a wide range of biological activities.
Mode of Action
It’s known that piperazine derivatives, including this compound, can act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may impact the dopaminergic and serotonergic pathways in the nervous system .
Pharmacokinetics
It’s worth noting that the compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the synthesized compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSJWYUKDBQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564433 | |
| Record name | 3-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131633-88-0 | |
| Record name | 3-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

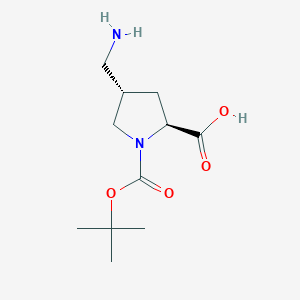
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)
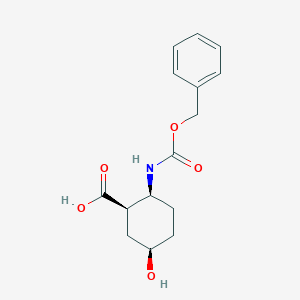

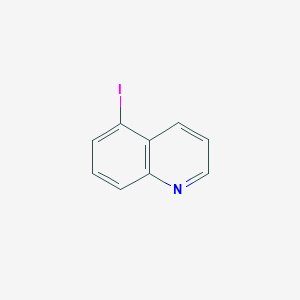

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)


![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
